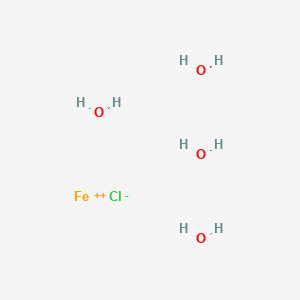

Iron(2+);chloride;tetrahydrate

Description

Historical Trajectories in Iron(II) Chloride Tetrahydrate Scholarship

The scientific investigation of iron(II) chloride and its hydrates has a long history, with early studies focusing on its fundamental physical and chemical properties. One of the early investigations into its magnetic properties was conducted by T. Ishiwara in 1914. aip.org This was followed by further characterization work, such as the research by L. C. Jackson in 1924. aip.org

A pivotal moment in the structural understanding of FeCl₂·4H₂O came in 1972 with a neutron diffraction study that precisely determined the positions of the hydrogen atoms within the crystal lattice. csic.esresearchgate.netmdpi.com This study confirmed its monoclinic crystal structure, belonging to the space group P2₁/c. researchgate.netguidechem.com These foundational studies paved the way for more complex investigations into its properties. For instance, low-temperature magnetic susceptibility measurements later identified an antiferromagnetic-paramagnetic transition near 1.6°K, a key characteristic of the compound. aip.org Mössbauer effect studies further elucidated the hyperfine field at the iron nuclei and the alignment of the Fe²⁺ spins in its antiferromagnetic state. aip.org The historical synthesis of related organometallic compounds, such as ferrocene, also utilized iron(II) chloride tetrahydrate as a key precursor, highlighting its early importance in synthetic chemistry. magritek.com

Table 1: Crystallographic Data for Iron(II) Chloride Tetrahydrate.

Contemporary Significance and Emerging Research Frontiers

The relevance of iron(II) chloride tetrahydrate has expanded significantly in recent years, driven by its versatile chemical properties and its role in addressing modern industrial and environmental challenges. A major area of application is in water and wastewater treatment, where it functions as a coagulant and flocculant to remove impurities. heavenmaterials.commdpi.comguidechem.com Its ability to precipitate phosphates makes it valuable in mitigating eutrophication in water bodies. heavenmaterials.com

In the realm of chemical manufacturing, FeCl₂·4H₂O is widely employed as a reducing agent and a catalyst in various organic synthesis reactions. csic.eschemicalbook.comsigmaaldrich.com Recent research has demonstrated its utility in mediating the conversion of trifluoromethyl (CF₃) groups into esters, opening new pathways for synthesizing novel fluorine-containing compounds. acs.orgresearchgate.net It is also a precursor for creating advanced materials, including magnetic pigments and iron-based nanocomposites. mpbio.comchemicalbook.comamericanelements.com The synthesis of ferrocene, a foundational organometallic compound, continues to be a relevant application in academic and research settings. magritek.com

A significant emerging research frontier involves the recovery and utilization of FeCl₂·4H₂O from industrial waste streams, particularly from the "pickle liquor" generated during steel production. csic.esmdpi.comscispace.comresearchgate.net This not only provides a cost-effective source of the chemical but also addresses the environmental challenge of managing hazardous industrial waste. scispace.comresearchgate.net Furthermore, its role in Fenton chemistry, where it catalyzes the generation of highly reactive hydroxyl radicals, is being exploited for advanced oxidation processes in environmental remediation. pubcompare.ai The compound's magnetic properties continue to be a subject of investigation, with studies focusing on its antiferromagnetic nature. researchgate.netaps.org

Table 2: Physical Properties of Iron(II) Chloride Tetrahydrate.

Overarching Methodological Frameworks in FeCl₂·4H₂O Investigations

A diverse array of analytical techniques is employed to characterize iron(II) chloride tetrahydrate and understand its behavior. These methodological frameworks provide detailed insights into its structure, properties, and performance in various applications.

Diffraction and Microscopy Techniques: X-ray Diffraction (XRD) is fundamental for confirming the crystal structure and phase purity of synthesized or recovered FeCl₂·4H₂O. csic.esscispace.commdpi.com The Rietveld refinement method is often applied to XRD data to obtain precise lattice parameters. mdpi.comscispace.com For morphological analysis, Scanning Electron Microscopy (SEM) is used to investigate crystal shape and surface features, which can be crucial for understanding its reactivity and stability, especially in aged samples. csic.esscispace.commdpi.com

Spectroscopic Methods: Mössbauer spectroscopy is a powerful tool for probing the local chemical environment and magnetic state of the iron atoms, making it indispensable for studying its magnetic properties and confirming the Fe²⁺ oxidation state. csic.esaip.orgscispace.com Micro-Raman spectroscopy provides information about the vibrational modes of the molecule, allowing for the identification of the FeCl₂·4H₂O phase and the detection of other iron phases, such as akaganeite (β-FeOOH), that may form due to oxidation. csic.esmdpi.comscispace.com Photoluminescence and absorption spectroscopy are used to investigate its optical properties and electronic transitions. csic.esscispace.comscientific.net

Magnetic and Thermal Analysis: The antiferromagnetic properties of FeCl₂·4H₂O are investigated using magnetic susceptibility measurements, which can pinpoint the Néel temperature. aip.org Thermogravimetric analysis (TGA) can be used to study its thermal decomposition, including the temperatures at which it loses its water of crystallization. mdpi.com

Computational and Modeling Approaches: In recent studies, theoretical methods have been employed to complement experimental findings. Density Functional Theory (DFT) calculations have been used to explore the energetic favorability of different isomers and their interconversion pathways. researchgate.net Additionally, novel approaches like graph entropy measures and statistical modeling have been applied to analyze its complex crystalline structure from a mathematical chemistry perspective. plos.orgnih.gov

Table 3: Key Methodological Frameworks for the Investigation of FeCl₂·4H₂O.

Structure

2D Structure

Properties

Molecular Formula |

ClFeH8O4+ |

|---|---|

Molecular Weight |

163.36 g/mol |

IUPAC Name |

iron(2+);chloride;tetrahydrate |

InChI |

InChI=1S/ClH.Fe.4H2O/h1H;;4*1H2/q;+2;;;;/p-1 |

InChI Key |

WTPDOLWWPWJHPI-UHFFFAOYSA-M |

Canonical SMILES |

O.O.O.O.[Cl-].[Fe+2] |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Precursor Chemistry

Controlled Synthesis Approaches for Crystalline Iron(II) Chloride Tetrahydrate

The formation of crystalline iron(II) chloride tetrahydrate can be achieved through several synthetic routes, each offering distinct advantages in terms of scalability, purity, and control over crystal morphology. These methods range from traditional solution-phase techniques to more advanced solid-state and electrochemical pathways.

Solution-phase synthesis is the most conventional and widely practiced method for producing iron(II) chloride tetrahydrate. The fundamental approach involves the reaction of metallic iron with hydrochloric acid. reddit.com To ensure the product is predominantly the iron(II) salt, an excess of iron is typically used to prevent the oxidation of Fe²⁺ to Fe³⁺. The purity of the iron precursor is crucial; high-purity iron, such as electrolytic iron, is often employed to minimize contaminants in the final product. chemicalbook.com

The reaction stoichiometry is a critical parameter that influences the reaction rate and product yield. While the balanced chemical equation is:

Fe(s) + 2HCl(aq) + 4H₂O(l) → FeCl₂·4H₂O(s) + H₂(g)

In practice, the concentration of hydrochloric acid and the reaction temperature are carefully controlled to manage the reaction kinetics and to prevent the formation of unwanted byproducts.

Once the reaction is complete, the resulting solution of ferrous chloride is filtered to remove any unreacted iron and other insoluble impurities. The crystallization of iron(II) chloride tetrahydrate is then induced by cooling the saturated solution. The rate of cooling can influence the size and quality of the resulting crystals. Slow cooling generally promotes the formation of larger, more well-defined crystals.

In industrial settings, such as in the treatment of steel pickling liquors, a similar process of evaporation and crystallization is employed to recover ferrous chloride tetrahydrate. nih.gov The process often involves heating the liquor to increase the concentration of ferrous chloride, followed by a controlled cooling phase to initiate crystallization. nih.gov The resulting crystals are then separated from the mother liquor via centrifugation.

A summary of typical solution-phase synthesis parameters is provided in the table below.

| Parameter | Condition | Rationale |

| Iron Source | High-purity iron filings or electrolytic iron | Minimizes metallic impurities in the final product. chemicalbook.com |

| Acid | Concentrated or dilute hydrochloric acid | Reactant for dissolving iron. |

| Stoichiometry | Excess metallic iron | Prevents oxidation of Fe(II) to Fe(III). |

| Temperature | Often elevated to increase reaction rate | Speeds up the dissolution of iron. |

| Crystallization | Cooling of a saturated solution | Induces precipitation of the tetrahydrate salt. |

| Atmosphere | Inert (e.g., nitrogen) | Minimizes oxidation of Fe(II) during synthesis and crystallization. chemicalbook.com |

Solid-state synthesis of iron(II) chloride tetrahydrate is less common than solution-phase methods. Primarily, solid-state reactions are employed in the dehydration of the tetrahydrate to form lower hydrates or the anhydrous form. For instance, heating iron(II) chloride tetrahydrate in a vacuum can yield the dihydrate and subsequently the anhydrous salt. google.com

Hydrothermal synthesis, a method that utilizes high-temperature and high-pressure water as a reaction medium, is not a standard procedure for the direct synthesis of iron(II) chloride tetrahydrate. Instead, iron(II) chloride tetrahydrate often serves as a precursor in hydrothermal reactions for the synthesis of other iron-containing materials, such as iron oxides and iron sulfides.

Precursor Design Strategies and Their Impact on Product Characteristics

The quality and characteristics of the final iron(II) chloride tetrahydrate product are intrinsically linked to the properties and handling of the precursor materials. Careful consideration of reactant purity, stoichiometry, and the control of the crystalline form are essential for obtaining a product with the desired specifications.

The purity of the starting materials directly impacts the purity of the synthesized iron(II) chloride tetrahydrate. The use of high-purity iron, such as electrolytic iron, is recommended to avoid the incorporation of other metallic impurities into the crystal lattice. chemicalbook.com The presence of such impurities can be detrimental to the performance of the iron(II) chloride tetrahydrate in subsequent applications.

Stoichiometry plays a critical role in preventing the formation of iron(III) chloride. As iron(II) is readily oxidized to iron(III) by atmospheric oxygen, particularly in solution, conducting the synthesis with an excess of metallic iron helps to maintain a reducing environment. reddit.com This excess iron can reduce any Fe³⁺ that forms back to Fe²⁺. The reaction is often performed under an inert atmosphere, such as nitrogen, to further minimize oxidation. chemicalbook.com

Iron(II) chloride can exist in several hydration states, with the tetrahydrate being the most common form crystallized from aqueous solutions at room temperature. wikipedia.org The dihydrate and anhydrous forms are also known. wikipedia.org The specific hydrate (B1144303) that is formed is dependent on the crystallization conditions, particularly the temperature and the concentration of the solution.

The tetrahydrate can be converted to the dihydrate and subsequently to the anhydrous form by controlled heating under vacuum. google.com For example, heating the tetrahydrate to around 120-130°C in a vacuum can yield the dihydrate. google.com Further heating is required to obtain the anhydrous salt. This demonstrates that the hydration state can be precisely controlled post-synthesis.

Polymorphism, the ability of a substance to exist in more than one crystal structure, is a known phenomenon in crystalline solids. However, detailed studies on the polymorphism of iron(II) chloride tetrahydrate are not widely reported in the available literature. The common crystalline form is reported to be monoclinic. chemicalbook.comsigmaaldrich.com Control over potential polymorphic forms would likely involve manipulating crystallization kinetics through factors such as supersaturation, temperature, and the presence of additives, though specific methodologies for iron(II) chloride tetrahydrate are not well-documented.

The table below summarizes the different hydration states of iron(II) chloride.

| Compound Name | Formula | Molar Mass ( g/mol ) | Appearance |

| Iron(II) chloride | FeCl₂ | 126.75 | White solid |

| Iron(II) chloride dihydrate | FeCl₂·2H₂O | 162.78 | Pale green solid |

| Iron(II) chloride tetrahydrate | FeCl₂·4H₂O | 198.81 | Pale green-blue solid wikipedia.org |

Green Chemistry Principles in the Production of FeCl₂·4H₂O

The synthesis of iron(2+);chloride;tetrahydrate is increasingly being viewed through the lens of green chemistry, which aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. Key to this approach is the use of renewable feedstocks, waste valorization, and the development of energy-efficient and environmentally friendly reaction conditions. This section explores the application of these principles in the production of iron(II) chloride tetrahydrate, focusing on the utilization of industrial waste streams and the development of more benign synthetic methodologies.

Utilization of Waste Streams for Resource Recovery (e.g., pickling liquors)

One of the most significant applications of green chemistry in the production of iron(II) chloride tetrahydrate is the valorization of industrial waste streams, particularly spent acid or pickling liquors from the steel industry. wikipedia.orgnih.gov Steel pickling is a surface treatment process used to remove impurities, such as rust and scale, from steel using strong acids like hydrochloric acid. nih.gov The resulting waste liquor is a hazardous material, characterized by high concentrations of iron ions (typically 60–250 g/L) and residual acid (30–100 g/L). nih.gov Treating this waste is an environmental necessity, and its use as a feedstock for producing valuable iron compounds like FeCl₂·4H₂O is an exemplary case of industrial symbiosis and resource recovery. nih.govresearchgate.net

The process of obtaining iron(II) chloride tetrahydrate from hydrochloric acid-based pickling liquors typically involves a series of steps designed to isolate and purify the target compound. nih.gov The chemical reactions leading to the formation of ferrous chloride in the pickling process include the dissolution of iron oxides and the reaction of the acid with the base metal. researchgate.net

A common method for recovering FeCl₂·4H₂O from these liquors involves an evaporation and crystallization process. nih.gov For instance, the pickling liquor can be treated in a pilot evaporation-crystallization plant. nih.gov In one such process, the liquor is heated, and the system is kept under a vacuum to facilitate the separation of a concentrated acid stream, which can be reused in the pickling process, and a liquor enriched in ferrous ions. nih.gov This enriched solution is then directed to a crystallizer where, under controlled temperature conditions, crystals of iron(II) chloride tetrahydrate are formed. nih.gov These crystals are subsequently filtered, washed to remove any remaining acid, and dried. nih.gov

The composition of a typical pickling liquor and the key parameters of a recovery process are detailed in the table below.

Table 1: Typical Composition of Steel Pickling Liquor and Recovery Process Parameters

| Parameter | Value | Reference |

|---|---|---|

| Fe²⁺ Concentration in Liquor | 139.9 ± 5.1 g/L | nih.gov |

| Free Acid Concentration in Liquor | 43.6 ± 8.2 g/L | nih.gov |

| Crystallization Temperature | 130 °C | nih.gov |

| System Vacuum | -640 mbar | nih.gov |

| Final Product | FeCl₂·4H₂O crystals |

This approach not only mitigates the environmental impact of a hazardous waste stream but also provides a sustainable and economical source for iron(II) chloride tetrahydrate, reducing the need to produce it from virgin raw materials. nih.govresearchgate.net

Solvent-Free and Environmentally Benign Synthetic Protocols

While the recovery from waste streams is a cornerstone of green production, research is also directed towards developing inherently cleaner synthetic methods from primary raw materials. The ideal green synthesis would be a solvent-free reaction, which minimizes waste and avoids the environmental and health hazards associated with many solvents. However, for a hydrated salt like iron(II) chloride tetrahydrate, a completely solvent-free synthesis is conceptually challenging as water is a reactant that becomes part of the final product structure.

The traditional laboratory synthesis involves the reaction of iron metal with hydrochloric acid, which, while straightforward, is not solvent-free as it is typically carried out in an aqueous solution. instructables.com

Fe + 2HCl + 4H₂O → FeCl₂·4H₂O + H₂

From a green chemistry perspective, this reaction has a high atom economy, as the only byproduct is hydrogen gas. However, the use of corrosive hydrochloric acid and the energy input for potential heating are factors to consider.

To enhance the environmental profile of such syntheses, alternative energy sources are being explored. These methods, while not strictly solvent-free, represent more environmentally benign protocols by improving energy efficiency and reducing reaction times.

Microwave-Assisted Synthesis: Microwave-assisted synthesis has emerged as a green chemistry tool for various chemical transformations. nih.govmdpi.comresearchgate.net By using microwave irradiation, it is possible to achieve rapid and uniform heating of the reaction mixture, often leading to significantly shorter reaction times and increased yields compared to conventional heating methods. nih.gov In the context of iron compound synthesis, microwave-assisted hydrothermal methods have been used to produce various iron oxides from iron chloride precursors. mdpi.comnih.gov This suggests the potential for adapting microwave heating to the synthesis of iron(II) chloride tetrahydrate to create a more energy-efficient and faster process.

Ultrasound-Assisted Synthesis (Sonochemistry): Sonochemistry, the application of ultrasound to chemical reactions, provides another avenue for green synthesis. The phenomenon of acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid—generates localized hot spots with extremely high temperatures and pressures, which can dramatically enhance reaction rates. nih.gov Ultrasound has been utilized to synthesize various nanomaterials, including iron colloids, demonstrating its potential for efficient chemical synthesis. nih.gov An ultrasound-assisted synthesis of iron(II) chloride tetrahydrate could offer benefits such as reduced reaction times and lower energy consumption, aligning with the principles of green chemistry.

The table below summarizes the key features of these environmentally benign synthetic approaches.

Table 2: Comparison of Environmentally Benign Synthetic Protocols for Iron Compounds

| Method | Key Principles | Potential Advantages | Reference |

|---|---|---|---|

| Waste Valorization (Pickling Liquor) | Use of waste as a resource, circular economy. | Reduces hazardous waste, conserves virgin resources. | nih.govresearchgate.net |

| Microwave-Assisted Synthesis | Energy efficiency, process intensification. | Rapid heating, shorter reaction times, potentially higher yields. | nih.govnih.gov |

| Ultrasound-Assisted Synthesis | Energy efficiency, enhanced reaction rates. | Accelerated reactions due to acoustic cavitation, improved mass transfer. | nih.gov |

While a truly solvent-free method for producing iron(II) chloride tetrahydrate remains elusive due to the nature of the compound, the focus on valorizing waste streams and employing energy-efficient technologies like microwave and ultrasound irradiation are significant strides in making its production more sustainable and environmentally friendly.

Structural Elucidation and Coordination Chemistry of Iron Ii Chloride Tetrahydrate

Crystallographic Investigations for Solid-State Architecture

The precise arrangement of atoms and molecules in the solid state of iron(II) chloride tetrahydrate has been a subject of multiple crystallographic studies. These investigations have provided a deep understanding of its three-dimensional structure.

Single-Crystal X-Ray Diffraction Studies of FeCl₂·4H₂O Isomorphs

Single-crystal X-ray diffraction (SC-XRD) is a powerful technique for determining the exact atomic and molecular structure of a crystalline material. uhu-ciqso.es For iron(II) chloride tetrahydrate, SC-XRD studies have been crucial in defining its crystal structure. The well-known isomorph of FeCl₂·4H₂O crystallizes in the monoclinic space group P2₁/c. researchgate.net The structure consists of discrete, distorted octahedral [Fe(H₂O)₄Cl₂] units.

Interestingly, a new isomorph has been identified, which also has a P2₁/c space group and very similar unit cell dimensions, with the notable exception that one cell edge is doubled. researchgate.net This is due to the presence of two distinct species within the unit cell: [Fe(H₂O)₆]²⁺ and [FeCl₄(H₂O)₂]²⁻. researchgate.net This discovery highlights the potential for structural diversity in what was once considered a simple hydrate (B1144303). High-pressure single-crystal X-ray diffraction has also been utilized to study spin-crossover phenomena in related iron(II) complexes, demonstrating the technique's utility in probing structure under non-ambient conditions. nih.gov

Powder X-Ray Diffraction for Phase Analysis and Lattice Parameter Determination

Powder X-ray diffraction (PXRD) is an essential tool for phase identification and the determination of unit cell parameters of polycrystalline materials. csic.es For iron(II) chloride tetrahydrate, PXRD has been used to confirm the crystalline phase and refine its lattice parameters.

Recent high-precision studies have reported the following unit cell parameters for the common isomorph of FeCl₂·4H₂O:

a = 5.8765(3) Å

b = 7.1100(3) Å

c = 8.4892(5) Å

β = 111.096(1)° researchgate.net

These values are in close agreement with other reported data. csic.esaip.org PXRD is also instrumental in monitoring the stability of the compound, as it can detect changes in the crystal structure over time or upon exposure to different environmental conditions. csic.espreprints.org For instance, studies on aged samples of FeCl₂·4H₂O have shown that the primary structure remains, though minor changes can be detected. csic.es

Table 1: Comparison of Lattice Parameters for FeCl₂·4H₂O from Different Studies

| Source | a (Å) | b (Å) | c (Å) | β (°) | Space Group |

|---|---|---|---|---|---|

| High-Precision Redetermination researchgate.net | 5.8765(3) | 7.1100(3) | 8.4892(5) | 111.096(1) | P2₁/c |

| Neutron Diffraction Study aip.org | 5.885(3) | 7.180(6) | 8.514(4) | 111.09(2) | P2₁/c |

| Freshly Prepared Sample (FFC) csic.es | 5.877(2) | 7.111(2) | 8.490(3) | 111.09(1) | P2₁/c |

Neutron Diffraction for Atomic Position Refinement, particularly Hydrogen Localization

While X-ray diffraction is excellent for locating heavier atoms like iron and chlorine, it is less effective at precisely determining the positions of hydrogen atoms. Neutron diffraction is the preferred method for this purpose due to the relatively large scattering cross-section of hydrogen nuclei. ornl.govpsu.edu

A three-dimensional neutron diffraction study on a partially deuterated crystal of iron(II) chloride tetrahydrate was successful in revealing the positions of the hydrogen atoms. aip.org This study confirmed the P2₁/c space group and provided detailed information on the hydrogen bonding network within the crystal. aip.org The crystal structure is composed of discrete [Fe(H₂O)₄Cl₂] octahedra linked by O-H···Cl hydrogen bonds. aip.org The refinement of atomic positions using neutron diffraction data led to a more complete and accurate description of the crystal structure. aip.org

Spectroscopic Characterization for Electronic and Molecular Structure

Spectroscopic techniques provide valuable insights into the electronic environment of the iron atom and the vibrational modes of the coordinated water and chloride ligands.

Mössbauer Spectroscopy for Iron Oxidation, Spin States, and Hyperfine Interactions

⁵⁷Fe Mössbauer spectroscopy is a highly sensitive technique for probing the local environment of iron nuclei. It provides information on the oxidation state, spin state, and site symmetry of the iron atoms.

Studies on iron(II) chloride tetrahydrate consistently show a characteristic doublet in the Mössbauer spectrum at room temperature. csic.espreprints.org The hyperfine parameters, isomer shift (δ) and quadrupole splitting (ΔE_Q), are indicative of high-spin Fe²⁺ in an octahedral environment. researchgate.netcsic.es Typical values reported are an isomer shift of approximately 1.21 mm/s and a quadrupole splitting of about 2.98 mm/s. csic.espreprints.org These parameters are considered benchmarks for the FeCl₂·4H₂O compound. csic.es

Mössbauer spectroscopy has also been instrumental in identifying the presence of different iron species. For example, in the newly discovered isomorph, two distinct iron environments were confirmed. researchgate.net In studies of aged samples, Mössbauer spectroscopy has detected the formation of small amounts of Fe³⁺ species, likely in the form of oxyhydroxides. csic.es At very low temperatures, around 1.1 K, FeCl₂·4H₂O becomes antiferromagnetic, and Mössbauer studies have determined a hyperfine magnetic field of 260±5 kG at the iron nuclei. aip.org

Table 2: Representative Mössbauer Hyperfine Parameters for FeCl₂·4H₂O at Room Temperature | Sample | Isomer Shift (δ) (mm/s) | Quadrupole Splitting (ΔE_Q) (mm/s) | Iron Species | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | | Commercial FeCl₂·4H₂O | 1.21 | 2.98 | Fe²⁺ | csic.es, preprints.org | | Freshly Prepared FeCl₂·4H₂O | 1.21 | 2.98 | Fe²⁺ | csic.es, preprints.org | | Aged FeCl₂·4H₂O (Major Component) | - | - | Fe²⁺ | csic.es | | Aged FeCl₂·4H₂O (Minor Component) | - | - | Fe³⁺ | csic.es |

Vibrational Spectroscopy (FTIR, Raman) for Ligand and Water Coordination Modes

Fourier-transform infrared (FTIR) and Raman spectroscopy are used to study the vibrational modes of the molecules within the crystal, providing information about the coordination of water molecules and the Fe-Cl and Fe-O bonds.

The Raman spectra of FeCl₂·4H₂O show distinct bands corresponding to different vibrational modes. mdpi.comusra.edu

Below 100 cm⁻¹: External modes of the octahedra are observed, with a notable peak around 70 cm⁻¹. csic.es

100 cm⁻¹ to 400 cm⁻¹: This region is characterized by the internal deformation modes of the [Fe(H₂O)₄Cl₂] octahedra. csic.es

Around 1600 cm⁻¹: This band is assigned to the bending vibration of the coordinated water molecules. usra.edu

2800 cm⁻¹ to 4000 cm⁻¹: This broad region corresponds to the stretching vibrations of the water molecules. usra.edu

These spectroscopic signatures are consistent with the monoclinic C₂h⁵ space group determined by diffraction methods. mdpi.com Raman spectroscopy has also been used to identify the formation of other iron-containing phases, such as akaganeite (β-FeOOH), in aged or corroded samples. csic.esmdpi.com

UV-Visible Spectroscopy for Electronic Transitions and Coordination Environment

UV-Visible (UV-Vis) spectroscopy is a important technique for probing the electronic structure and coordination geometry of transition metal complexes, including Iron(II) chloride tetrahydrate and its associated species in solution. The absorption of light in the UV and visible regions corresponds to the promotion of electrons from lower to higher energy orbitals. For Fe(II) complexes, these transitions are typically categorized as d-d transitions or charge-transfer transitions.

In aqueous solutions, the Fe(II) ion exists as the hydrated cation, and its coordination environment is highly dependent on factors such as temperature and the concentration of chloride ions. researchgate.net Spectrophotometric studies of Fe(II)-chloride solutions across a temperature range of 10 to 100°C reveal a significant transformation in coordination. researchgate.net At lower temperatures and chloride concentrations, the iron center predominantly features an octahedral coordination geometry. researchgate.net However, as temperature and/or chloride concentration increases, there is a gradual shift towards a tetrahedral coordination environment. researchgate.net This change is critical in certain industrial contexts, as the tetrahedral complex can enhance the solubility of iron. researchgate.net

The electronic transitions observed in the UV-Vis spectra provide direct insight into this coordination sphere. The spectra of Fe(II)-chloride solutions show absorption bands in both the UV and near-infrared (near-IR) regions. researchgate.net The transitions can be assigned as follows:

d-d Transitions : These involve the transition of an electron between the d-orbitals of the iron atom, which are split by the ligand field. For octahedrally coordinated high-spin Fe(II) (a d6 ion), a single spin-allowed d-d transition (5T2g → 5Eg) is expected. These transitions are typically weak due to being Laporte-forbidden.

Charge-Transfer (CT) Transitions : These are much more intense than d-d transitions and involve the transfer of an electron between the metal and the ligands. Ligand-to-metal charge transfer (LMCT) bands are commonly observed. researchgate.net In some iron(II) coordination polymers, an LMCT band and a 5E → 5T2 transition have been identified, suggesting a tetrahedral geometry. researchgate.net The binding of iron(II) chloride to other molecules, such as humic acid, can cause a slight red shift in the absorption spectra. researchgate.net

A detailed analysis of Fe(II)-chloride solutions identified the stability constants for various complex species, including FeCl+, FeCl20, and FeCl42-, and confirmed the shift from octahedral to tetrahedral species with rising temperature and chloride levels. researchgate.net

| Fe(II) Species | Coordination Geometry | Observed Transition Types | Reference |

|---|---|---|---|

| [Fe(H₂O)₆]²⁺ and related octahedral complexes | Octahedral | d-d transitions (weak), Charge-transfer (UV region) | researchgate.net |

| [FeCl₄]²⁻ and related tetrahedral complexes | Tetrahedral | ⁵E → ⁵T₂ (d-d), Ligand-to-Metal Charge Transfer (LMCT) | researchgate.netresearchgate.net |

| Iron(II) Coordination Polymer | Tetrahedral | LMCT at 331 nm, ⁵E → ⁵T₂ at 585 nm | researchgate.net |

Electron Spin Resonance (ESR/EPR) for Paramagnetic Center Characterization

Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is a spectroscopic technique that detects transitions of unpaired electrons in a magnetic field. It is a powerful tool for characterizing paramagnetic centers. The high-spin ferrous ion (Fe2+) is a d6 system with a total electron spin S=2. As a non-Kramers ion (an ion with an integer spin), it presents considerable challenges for conventional EPR spectroscopy. nationalmaglab.org High-spin Fe(II) complexes are often "EPR silent" in standard X-band (9.5 GHz) spectra because the transitions within the ground spin multiplet are either forbidden or occur at magnetic fields outside the range of conventional electromagnets, due to large zero-field splitting (ZFS). nationalmaglab.orgresearchgate.net

To overcome these limitations, advanced techniques such as high-frequency and -field EPR (HFEPR) are employed. researchgate.netnationalmaglab.org HFEPR utilizes much higher microwave frequencies (e.g., up to 700 GHz) and magnetic fields (up to 25 T), which allows for the direct observation of the large ZFS and the accurate determination of spin Hamiltonian parameters. researchgate.netnationalmaglab.org These parameters, namely the axial (D) and rhombic (E) ZFS parameters and the g-matrix, provide a detailed description of the electronic structure of the paramagnetic Fe(II) center.

Studies on high-spin Fe(II) complexes using HFEPR have successfully determined these parameters with high precision. researchgate.netnationalmaglab.org For instance, a study on a pseudo-octahedral Fe(II) complex, bis(2,2'-bi-2-thiazoline)bis(isothiocyanato)iron(II), yielded a large positive D value of +12.427 cm-1, confirming the applicability of HFEPR to six-coordinate high-spin Fe(II). researchgate.net Similarly, HFEPR has been applied to characterize the [Fe(H2O)6]2+ ion, which is the relevant species in aqueous solutions and the solid state of many ferrous salts. nationalmaglab.org The accurate spin Hamiltonian parameters obtained from these advanced studies are crucial for understanding the magnetic anisotropy and electronic properties of the Fe(II) center.

| Compound/System | Technique | Key Findings | Reference |

|---|---|---|---|

| High-Spin Fe(II) Complexes (General) | X-Band EPR | Often "EPR silent" due to large zero-field splitting (ZFS) and non-Kramers ion nature. | nationalmaglab.orgresearchgate.net |

| Ferrous Sulfate (B86663) Tetrahydrate (Fe(II), S=2) | Tunable-Frequency HFEPR | Demonstrated the ability of HFEPR to accurately determine spin Hamiltonian parameters (g-matrix, ZFS) for non-Kramers Fe(II). | nationalmaglab.org |

| Bis(2,2'-bi-2-thiazoline)bis(isothiocyanato)iron(II) | HFEPR (up to 700 GHz) | Precise determination of ZFS parameters: D = +12.427 cm⁻¹, E = +0.243 cm⁻¹. | researchgate.net |

| [Fe(H₂O)₆]SiF₆ | HFEPR | Accurate determination of spin Hamiltonian parameters for the hexaaquairon(II) ion. | nationalmaglab.org |

Photoluminescence Studies

Photoluminescence (PL) is the emission of light from a substance after it has absorbed photons. While luminescence is common in many materials, it is relatively rare and less studied in complexes of iron, which are often associated with efficient non-radiative decay pathways that quench luminescence. However, recent research has demonstrated that Iron(II) chloride tetrahydrate (FeCl2·4H2O) exhibits photoluminescent properties.

In a study characterizing FeCl2·4H2O crystals obtained from industrial water pickling liquors, photoluminescence measurements revealed a distinct emission spectrum. csic.esresearchgate.net The PL spectrum of the green crystals is dominated by a sharp peak at 365 nm. csic.es The researchers noted that, at the time of their work, no reference in the literature had been found for the photoluminescent emission of the FeCl2·4H2O compound, highlighting the novelty of this finding. csic.es This emission was observed in the synthesized crystals as well as in commercial reference crystals. csic.esresearchgate.net

While direct PL studies on Iron(II) chloride tetrahydrate are scarce, research on other iron(II) chloride-containing complexes provides context. For example, the complex [FeCl2(BINAP)2] has been shown to exhibit intraligand phosphorescence in the solid state at room temperature. researchgate.net This suggests that the coordination environment and the nature of the ligands play a crucial role in enabling luminescent behavior in Fe(II) complexes. Furthermore, the development of materials that couple spin-crossover (SCO) behavior with luminescence is an active area of research, with some mononuclear iron(II) complexes designed to show this synergistic effect. rsc.org The discovery of intrinsic luminescence in a common compound like Iron(II) chloride tetrahydrate opens avenues for further investigation into its photophysical properties and potential applications.

Theoretical and Computational Approaches to Structure and Bonding

Density Functional Theory (DFT) Calculations for Electronic Structure and Isomerism

Density Functional Theory (DFT) has become an indispensable computational tool in chemistry for investigating the electronic structure, bonding, and properties of molecules and materials. wikipedia.orgnih.gov DFT calculations have been applied to Iron(II) chloride tetrahydrate and related systems to provide insights that complement experimental findings.

One key application of DFT is in the study of isomerism. Research has identified a new isomorph of ferrous chloride tetrahydrate, which was initially characterized by X-ray crystallography and confirmed with Mössbauer spectroscopy. researchgate.net DFT calculations were performed in this study and they supported an energetically favorable catalytic interconversion pathway between the newly discovered isomorph and the well-known structure, involving adsorbed water molecules. researchgate.net DFT is also widely used to determine the most stable isomer among several possibilities for iron coordination complexes. For example, in a study of various dichloro(bis{ligand})iron(II) compounds, DFT calculations consistently showed that the isomer with the chloride atoms, pyridine (B92270) nitrogens, and triazole nitrogens all in a trans configuration relative to each other was the lowest in energy. nih.gov

DFT is also crucial for elucidating the electronic structure and understanding the nature of different spin states in iron complexes. For a ferrous chloride complex exhibiting a rare spin crossover, DFT calculations were used to analyze both the high-spin and low-spin forms of the complex, showing that both states could be stabilized depending on the temperature. rsc.org Furthermore, first-principles calculations based on DFT have been used to compute the microscopic 57Fe electric-field-gradient tensor for the prototypical Mössbauer species, Iron(II) chloride tetrahydrate, demonstrating the power of DFT to predict spectroscopic parameters. acs.org

| System | DFT Application | Key Finding | Reference |

|---|---|---|---|

| Isomorphs of FeCl₂·4H₂O | Isomer Energetics | Supported an energetically favorable interconversion pathway between isomorphs. | researchgate.net |

| Dichloro(bis{ligand})iron(II) complexes | Isomer Stability | Consistently predicted the trans-trans-trans isomer to be the most stable. | nih.gov |

| Spin-crossover [FeII(Py5OH)Cl]⁺ complex | Electronic Structure/Spin States | Analyzed and confirmed the stability of both high-spin and low-spin forms. | rsc.org |

| FeCl₂·4H₂O solid | Spectroscopic Parameters | Calculated the electric-field-gradient tensor, relevant for Mössbauer spectroscopy. | acs.org |

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Solution Properties

Molecular Dynamics (MD) simulations are a powerful computational method for studying the physical movements of atoms and molecules over time. This technique allows for the investigation of the dynamic behavior of systems, providing detailed information on structural properties, transport phenomena, and thermodynamics that can be difficult to obtain experimentally. MD simulations have been particularly insightful for understanding the behavior of Iron(II) chloride in aqueous solutions.

MD simulations of mixed CaCl2 and FeCl2 aqueous solutions have been used to study the structural and dynamic properties of the hydrated Fe2+ ion. mdpi.com These simulations show that the hydrated structure of Fe2+ is more stable than that of Ca2+. mdpi.com The lifetime of water molecules in the first solvation shell of Fe2+ is experimentally known to be on the order of 105–106 picoseconds, significantly longer than the few picoseconds for Ca2+, indicating a much more stable hydration shell for iron(II). mdpi.com

Other MD simulations have focused on the nucleation and growth of FeCl2 clusters from aqueous solutions, particularly under supercritical conditions. aip.orgresearchgate.net These studies explicitly account for the role of crystal water, as found in the bulk Iron(II) chloride tetrahydrate structure. aip.org The simulations generate structural data, such as radial distribution functions (RDFs), which describe the probability of finding an atom at a certain distance from another atom. The RDFs obtained from these simulations for pairs like Fe2+-O and Fe2+-Cl- show good agreement with experimental data derived from neutron diffraction studies of distorted FeCl2·4H2O crystals, validating the accuracy of the simulation models. aip.orgresearchgate.net These simulations provide a molecular-level picture of ion coordination, cluster formation, and the influence of water on the structure of the growing particles. aip.org

Quantum Chemical Studies of Hydration Shells and Coordination Complexes

Quantum chemical studies, which apply the principles of quantum mechanics to chemical problems, provide fundamental insights into the structure, bonding, and reactivity of molecules. For Iron(II) chloride tetrahydrate, these methods have been essential for understanding the detailed nature of the [Fe(H2O)6]2+ cation and its interaction with chloride ions.

A primary focus of these studies is the hydration shell of the Fe(II) ion. The [Fe(H2O)6]2+ complex, the core unit in many ferrous salt hydrates and aqueous solutions, has been investigated using a combination of experimental techniques and quantum chemical calculations. nationalmaglab.org Ligand-field theory, a model derived from quantum mechanics, has been used to analyze the electronic absorption data for [Fe(H2O)6]SiF6, a related compound. nationalmaglab.org These analyses help to define the electronic ground state and the splitting of the d-orbitals, which underpins the compound's spectroscopic and magnetic properties. nationalmaglab.org

More advanced ab initio calculations, such as unrestricted Hartree-Fock and Density Functional Theory (DFT), have been performed to reproduce and interpret experimental data. nationalmaglab.org For instance, first-principles calculations were successfully used to compute the microscopic 57Fe electric-field-gradient tensor of Iron(II) chloride tetrahydrate. acs.org This property is directly related to the charge distribution in the immediate vicinity of the iron nucleus. Such calculations provide a rigorous test for theoretical models and offer a detailed picture of the electronic environment within the crystal lattice. These theoretical approaches are crucial for building a comprehensive understanding of the coordination chemistry of Fe(II), from the behavior of the isolated hydrated ion to the complex interactions within the solid state. nationalmaglab.org

Coordination Chemistry and Complex Formation in Solution and Solid State

Iron(II) chloride tetrahydrate, upon dissolution in aqueous media, serves as a source of the hexaaquairon(II) ion, [Fe(H₂O)₆]²⁺. nih.gov This octahedral complex is the starting point for a rich and varied coordination chemistry, participating in numerous ligand substitution reactions and forming a wide array of complexes and supramolecular structures. uni-muenchen.denih.gov The coordination environment around the Fe(II) center is highly dependent on the surrounding chemical and physical conditions, including the presence of other ligands, pH, and temperature.

In aqueous solutions with increasing chloride concentration, the water ligands in the [Fe(H₂O)₆]²⁺ complex are progressively replaced by chloride ions. nih.gov Studies using X-ray absorption spectroscopy on aqueous solutions of iron(II) chloride have identified the presence of octahedral species such as the monochloro complex, [FeCl(H₂O)₅]⁺, and the neutral dichloro complex, [FeCl₂(H₂O)₄]⁰. nih.gov At a low concentration (1 molL⁻¹) and room temperature, the singly charged [FeCl(H₂O)₅]⁺ complex is the predominant species. nih.gov

Ligand Exchange Kinetics and Mechanisms

The substitution of ligands in the coordination sphere of the iron(II) ion is a dynamic process central to its chemical reactivity. When iron(II) chloride tetrahydrate dissolves in water, the primary species formed is the hexaaquairon(II) ion, [Fe(H₂O)₆]²⁺. The exchange of these coordinated water molecules with bulk solvent water molecules is a fundamental and well-studied ligand exchange reaction. researchgate.netufrgs.br

Mechanistic studies, including high-pressure ¹⁷O-NMR, have elucidated the kinetics and mechanism of this water exchange. The reaction is notably fast, with a rate constant that underscores the lability of the Fe(II) aqua complex. researchgate.net The kinetic parameters for the water exchange on [Fe(H₂O)₆]²⁺ strongly suggest a dissociative interchange (Id) mechanism. uni-muenchen.deresearchgate.net This mechanism is characterized by a transition state where the bond between the iron center and the leaving water molecule is significantly stretched, indicating that bond-breaking is the primary energetic barrier. The positive volume of activation is a key piece of evidence supporting this dissociative pathway, as it signifies an expansion in volume upon forming the transition state, which is expected when a ligand dissociates. researchgate.net

| Kinetic Parameter | Value for [Fe(H₂O)₆]²⁺ Water Exchange | Reference |

| Rate Constant (k) at 20°C | 4.4 x 10⁶ s⁻¹ | researchgate.net |

| Activation Volume (ΔV‡) | +3.8 ± 0.2 cm³ mol⁻¹ | researchgate.net |

| Mechanism | Dissociative Interchange (Id) | uni-muenchen.deresearchgate.net |

This dissociative mechanism for water exchange on [Fe(H₂O)₆]²⁺ serves as a benchmark for understanding other ligand substitution reactions involving this ion. For instance, the formation of the "brown-ring" complex, [Fe(H₂O)₅(NO)]²⁺, also proceeds via an Id mechanism, where the rate is governed by the initial dissociation of a water ligand. uni-muenchen.de

Formation of Iron(II) Chloride Adducts and Supramolecular Assemblies

Iron(II) chloride, including its tetrahydrate form, is a valuable precursor in the field of supramolecular chemistry for the self-assembly of complex, multi-component architectures. warwick.ac.ukencyclopedia.pub These processes rely on the predictable and directional nature of metal-ligand coordination bonds to construct large, ordered structures from simpler building blocks. encyclopedia.pubresearchgate.net The Fe(II) ion, typically with its octahedral coordination preference, acts as a metallic node, directing the assembly of organic ligands into discrete structures like helicates, grids, and cages. encyclopedia.pubresearchgate.net

A notable example involves the reaction of iron(II) chloride tetrahydrate with multidentate organic ligands. For instance, stirring three equivalents of a bis(imidazolimine) ligand with two equivalents of iron(II) chloride tetrahydrate in methanol (B129727) leads to the formation of a dinuclear triple-stranded helicate, [Fe₂(L)₃]⁴⁺. warwick.ac.uk In these self-assembly processes, the final structure is encoded within the geometric and chemical information of the constituent metal ions and ligands. researchgate.net

The role of the counter-ion, in this case, chloride, can be significant. While often a spectator ion, chloride can sometimes influence or even inhibit the formation of desired supramolecular structures. In the synthesis of certain iron(II) alkyne cylinders, the use of iron(II) chloride tetrahydrate resulted in the precipitation of an unidentified green solid rather than the target triple-stranded helicate. The successful synthesis was only achieved when using an iron(II) salt with a different counter-ion (tetrafluoroborate), suggesting that the chloride ion destabilized the intended assembly.

Influence of Environmental Factors on Speciation and Stability

The chemical species of iron(II) chloride in solution and their stability are profoundly influenced by environmental factors such as temperature, chloride concentration, and pH.

Temperature and Chloride Concentration: In aqueous solutions of iron(II) chloride, an equilibrium exists between various aquated and chloro complexes. Increasing the temperature or the concentration of chloride ions shifts this equilibrium, favoring species with more chloride ligands and a different coordination geometry. cdnsciencepub.comresearchgate.net Spectrophotometric and X-ray absorption studies have demonstrated a gradual transformation from octahedral coordination to tetrahedral coordination with rising temperature and chloride levels. nih.govcdnsciencepub.comresearchgate.net

At low temperatures and concentrations, the octahedral [FeCl(H₂O)₅]⁺ is the dominant species. As conditions change, a water molecule is substituted by another chloride ion to yield the neutral, octahedral [FeCl₂(H₂O)₄]⁰ complex. nih.gov At even higher temperatures and chloride concentrations (above 8 molL⁻¹ at room temperature or above 150°C at 6 molL⁻¹), the formation of the tetrahedral tetrachloroferrate(II) anion, [FeCl₄]²⁻, becomes significant. nih.govcdnsciencepub.com This change is important in industrial settings, as the formation of tetrahedral complexes can enhance the solubility of iron compounds. cdnsciencepub.com

| FeCl₂ Concentration | Temperature | Dominant Fe(II) Species | Coordination Geometry | Reference |

| 1 molL⁻¹ | Room Temp | [FeCl(H₂O)₅]⁺ | Octahedral | nih.gov |

| 4 molL⁻¹ | Room Temp | [FeCl₂(H₂O)₄]⁰ | Octahedral | nih.gov |

| 4 molL⁻¹ | 80 °C | [FeCl₂(H₂O)₄]⁰ (predominant) | Octahedral | nih.gov |

| > 8 molL⁻¹ | Room Temp | [FeCl₄]²⁻ | Tetrahedral | nih.govcdnsciencepub.com |

Influence of pH: The pH of the solution is a critical factor controlling the speciation of iron(II). The hexaaquairon(II) ion is stable in acidic and neutral solutions. homescience.net However, as the pH increases and the solution becomes more alkaline, the coordinated water molecules can be deprotonated. This acid-base reaction leads to the formation of hydroxo species and ultimately the precipitation of iron(II) hydroxide (B78521), [Fe(OH)₂]. chemguide.co.uklibretexts.org The reaction can be represented as:

[Fe(H₂O)₆]²⁺(aq) + 2OH⁻(aq) ⇌ Fe(H₂O)₄(OH)₂ + 2H₂O(l)

Reaction Mechanisms and Catalytic Applications of Iron Ii Chloride Tetrahydrate

Redox Chemistry and Electron Transfer Pathways

The chemistry of iron is largely defined by the facile interconversion between its +2 and +3 oxidation states. wikipedia.org This Fe(II)/Fe(III) redox couple is central to the mechanistic pathways of reactions involving iron(II) chloride tetrahydrate.

The oxidation of iron(II) to iron(III) and the corresponding reduction of iron(III) to iron(II) are fundamental electron transfer processes. wikipedia.org In aqueous solutions, these ions exist as hydrated complexes, and the presence of chloride ions from iron(II) chloride significantly influences the reaction pathways.

In chloride-containing solutions, both Fe(II) and Fe(III) can form a series of chloro-aqua complexes, such as [FeCl]⁺, [FeCl₂]⁰, [FeCl]²⁺, and [FeCl₂]⁺. acs.orgnih.gov The formation of these complexes alters the redox potential and the mechanism of electron transfer. The oxidation of Fe(II) to Fe(III) can be initiated by various oxidizing agents, such as oxygen or hydrogen peroxide. cysf.orgsaimm.co.za The mechanism often involves the formation of an intermediate complex between the iron species and the oxidant.

For example, the catalytic decomposition of hydrogen peroxide by Fe(III) involves a cycle where Fe(III) is first reduced to Fe(II), which is then re-oxidized back to Fe(III). cysf.org

H₂O₂ + Fe³⁺ → Fe²⁺ + O₂•⁻ + 2H⁺

H₂O₂ + Fe²⁺ → Fe³⁺ + OH⁻ + OH•

The presence of chloride ions can catalyze these electron transfer reactions. acs.org The mechanism for chloride catalysis involves the formation of transient chloro-complexes with the iron(III) ion. researchgate.net This coordination of chloride in the inner shell of the iron ion labilizes the other ligands, accelerating the dissociation and electron transfer processes by orders of magnitude. acs.orgresearchgate.net The electron transfer can occur through an inner-sphere mechanism, where a bridging ligand (like chloride) connects the Fe(II) and Fe(III) centers, facilitating the electron exchange. Spectroscopic evidence has also demonstrated that electron transfer can occur at the interface between solid iron oxides and adsorbed aqueous Fe(II). acs.orgnih.gov

Kinetic studies provide quantitative insights into the rates and mechanisms of electron transfer between Fe(II) and Fe(III). The rate of the reaction is significantly affected by factors such as the concentration of chloride ions, pH, and temperature. saimm.co.za

Kinetic data for the electron transfer between Fe(II) and various Fe(III) species in N,N-dimethylformamide (DMF) containing chloride have been determined. The results highlight the acceleration of the reaction rate as more chloride ions are coordinated to the Fe(III) center.

| Reacting Species | Rate Constant (k, M⁻¹s⁻¹) |

|---|---|

| Fe²⁺ – Fe³⁺ | 33.6 |

| Fe²⁺ – FeCl²⁺ | 1.2 x 10² |

| Fe²⁺ – FeCl₂⁺ | ~10³ |

Data sourced from kinetic studies of electron transfer reactions in iron systems. osti.gov

Activation parameters, such as the enthalpy of activation (ΔH‡) and entropy of activation (ΔS‡), have also been determined for these reactions. For the Fe²⁺–FeCl²⁺ pathway, the activation parameters are ΔH‡ = 4.5 kcal/mol and ΔS‡ = -34 cal/deg·mol, indicating a more organized transition state compared to the uncatalyzed reaction. osti.gov These kinetic parameters are crucial for understanding the reaction mechanism and designing catalytic processes. core.ac.uknih.gov

Catalytic Activity and Mechanistic Elucidation

Iron(II) chloride tetrahydrate is a versatile catalyst and precursor for a wide range of organic transformations, functioning in both homogeneous and heterogeneous systems. lookchem.comnih.gov Its low cost and low toxicity make it an attractive alternative to catalysts based on precious metals. acs.orgmdpi.com

In homogeneous catalysis, FeCl₂ is often used to form catalytically active complexes in situ with various ligands. These complexes are effective in a variety of reactions, including cross-coupling, amination, hydrogenation, and oxidation. researchgate.netrsc.org

A key area of application is in C-C bond formation. For instance, iron(II) chloride-diphosphine complexes catalyze the coupling of alkyl halides with lithium arylborates. researchgate.net Mechanistic proposals for many iron-catalyzed cross-coupling reactions involve a catalytic cycle that includes Fe(II)/Fe(III) or even Fe(0)/Fe(II) redox couples. researchgate.netnih.gov For example, in the N-alkylation of sulfonamides with alcohols, a catalytic cycle between Fe(II) and Fe(0) has been suggested. researchgate.net

Iron(II) chloride also catalyzes oxidative C-C cross-coupling reactions and the amination of aromatic C-H bonds. researchgate.net The mechanisms often involve single-electron transfer (SET) pathways, leveraging the accessible oxidation states of iron. nih.gov Chiral iron(II) complexes have been developed for asymmetric transfer hydrogenation of ketones, where the iron center acts as a Lewis acid to activate the substrate. researchgate.net

| Reaction Type | Catalyst System | Key Mechanistic Feature |

|---|---|---|

| N-Alkylation of Sulfonamides | FeCl₂ / K₂CO₃ | Proposed catalytic cycle between Fe(II) and Fe(0). researchgate.net |

| C-C Cross-Coupling | FeCl₂-diphosphine complexes | Involves Fe(II)/Fe(III) redox manifold. researchgate.netnih.gov |

| Oxidative C-C Cross-Coupling | FeCl₂ | Proceeds via single-electron-transfer (SET) oxidation. researchgate.net |

| Asymmetric Transfer Hydrogenation | Chiral iron(II)-bis(isonitrile) complexes | Iron acts as a Lewis acid to activate the ketone. researchgate.net |

Iron(II) chloride tetrahydrate is a common precursor for synthesizing heterogeneous iron-based catalysts. nih.gov These solid catalysts offer advantages in terms of separation, recovery, and reusability. mdpi.com The preparation methods often involve the deposition or co-precipitation of iron oxides or hydroxides onto a solid support, followed by thermal treatment.

For example, magnetite (Fe₃O₄) nanoparticles, which are active catalysts for reactions like the reverse water-gas shift and Fischer-Tropsch synthesis, can be synthesized by co-precipitating FeCl₂·4H₂O and FeCl₃·6H₂O with a base. mdpi.com Similarly, iron-based metal-organic frameworks (MOFs) with catalytic activity in C-H activation and the synthesis of quinazolinones have been prepared using FeCl₂ as the iron source. researchgate.net

Another approach is the immobilization of homogeneous iron complexes onto solid supports like silica, polymers, or clays. nih.gov Al-Fe-pillared clays, prepared from solutions containing iron and aluminum oligomers, are effective catalysts for oxidation reactions. longdom.org The iron species incorporated into the support structure act as the active catalytic sites. longdom.org These heterogeneous catalysts have been successfully applied in various organic transformations, including C-C coupling reactions and C-H activation. nih.govmdpi.com

In iron-catalyzed reactions, the RDS can vary significantly depending on the specific transformation. For instance, in a study of iron-catalyzed C-H azidation, kinetic data indicated that hydrogen atom abstraction from the substrate is the rate-limiting step. youtube.com This was determined by monitoring the reaction progress and observing that the formation of radical intermediates was the slowest part of the cycle. youtube.com

In other systems, such as the autoxidation of iron(II) chloride in nonaqueous solvents, the rate-limiting step is proposed to be the production of an iron(IV) species from the dissociation of a binuclear iron-oxygen complex. acs.org For some cross-coupling reactions, the rate-determining step is believed to be the transmetalation or the reductive elimination step. acs.org Experimental techniques like reaction progress kinetic analysis (RPKA) and the use of isotopic labeling are powerful tools for elucidating these complex mechanisms and pinpointing the RDS. epfl.chnih.gov

Role in Organic Synthesis Reactions

Iron(II) chloride tetrahydrate (FeCl₂·4H₂O) serves as an economical and efficient catalyst in a variety of organic synthesis reactions. Its utility stems from its ability to act as a Lewis acid and a precursor to more complex catalytic systems. It facilitates transformations such as the synthesis of amides, cross-coupling reactions, and stereoselective reductions.

One notable application is in the Ritter reaction , where it catalyzes the synthesis of N-substituted amides from nitriles and various halohydrocarbons or alcohols under solvent-free conditions. This method is effective for a range of substrates, including benzyl, tert-butyl, and sec-alkyl halides, which react with nitriles to produce the corresponding amides in high yields. bohrium.com The reaction is believed to proceed through the formation of a carbocation from the alkyl halide, which is then attacked by the nitrile nitrogen atom. The resulting nitrilium ion is subsequently hydrolyzed to form the amide.

Iron(II) chloride tetrahydrate is also instrumental in cross-dehydrogenative coupling (CDC) reactions . For instance, it can catalyze the CDC reaction between 1,3-dicarbonyl compounds and non-activated cycloalkanes. waterandwastewater.com The mechanism is thought to involve a free radical addition process facilitated by a chelated Fe-enolate complex, which acts as the active catalyst. waterandwastewater.com This approach allows for the direct formation of carbon-carbon bonds by activating C-H bonds, representing a more atom-economical pathway compared to traditional cross-coupling reactions that require pre-functionalized substrates. waterandwastewater.com

Furthermore, iron(II) chloride is a precursor for catalysts used in Kumada-Tamao-Corriu cross-coupling reactions . While palladium and nickel are the conventional catalysts for this reaction, iron-based catalysts have gained attention due to their lower cost and toxicity. researchgate.netresearchgate.net Anhydrous iron(II) chloride, often generated in situ or from its hydrate (B1144303), can be used to form active catalytic species, such as N-heterocyclic carbene (NHC) complexes, for cross-coupling reactions. watermanaustralia.com These reactions typically involve the coupling of a Grignard reagent with an organic halide. researchgate.net

In the realm of reduction reactions, iron(II) chloride tetrahydrate, in combination with other reagents like lithium and a catalytic arene, can be used for the stereoselective reduction of α,β-unsaturated carbonyl compounds to the corresponding saturated alcohols. This system provides a method for conjugate reduction under mild conditions.

The versatility of iron(II) chloride tetrahydrate as a catalyst in organic synthesis is highlighted by its application in various transformations, offering an accessible and environmentally benign alternative to more expensive and toxic heavy metal catalysts.

Table 1: Examples of Organic Synthesis Reactions Catalyzed by Iron(II) Chloride Tetrahydrate

| Reaction Type | Substrate 1 | Substrate 2 | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| Ritter Reaction | Benzyl Chloride | Acetonitrile | N-Benzylacetamide | High | bohrium.com |

| Ritter Reaction | tert-Butyl Chloride | Benzonitrile | N-tert-Butylbenzamide | High | bohrium.com |

Advanced Oxidation Processes (AOPs) Catalysis

Iron(II) chloride tetrahydrate is a key component in various Advanced Oxidation Processes (AOPs), which are designed for the degradation of persistent organic pollutants in water and wastewater. These processes are characterized by the generation of highly reactive and non-selective hydroxyl radicals (•OH) that can mineralize a wide range of organic compounds into less harmful substances like carbon dioxide and water.

Fenton and Fenton-like Reaction Mechanisms for Pollutant Degradation

The classic Fenton reaction involves the decomposition of hydrogen peroxide (H₂O₂) catalyzed by ferrous ions (Fe²⁺) to produce hydroxyl radicals. Iron(II) chloride tetrahydrate serves as a readily available source of Fe²⁺ for this process. The fundamental reaction mechanism is as follows:

Reaction 1: Generation of Hydroxyl Radical Fe²⁺ + H₂O₂ → Fe³⁺ + •OH + OH⁻

The generated hydroxyl radical is a powerful oxidizing agent that can attack and degrade organic pollutants (RH):

Reaction 2: Oxidation of Organic Pollutants •OH + RH → R• + H₂O

A critical aspect of the Fenton process is the regeneration of Fe²⁺ from the ferric ions (Fe³⁺) formed in the initial step. This can occur through a reaction with another molecule of hydrogen peroxide, although this reaction is significantly slower:

Reaction 3: Regeneration of Ferrous Iron Fe³⁺ + H₂O₂ → Fe²⁺ + HOO• + H⁺

The efficiency of the Fenton process is highly dependent on the pH of the solution, with the optimal range typically being acidic, between pH 3 and 6. utah.edu At higher pH values, iron precipitates as ferric hydroxide (B78521) [Fe(OH)₃], which reduces the availability of the catalyst and can lead to the decomposition of hydrogen peroxide into oxygen and water without the formation of hydroxyl radicals. utah.edu

Table 2: Pollutant Degradation using Fenton Process with Iron(II) Source

| Pollutant | Catalyst Source | Oxidant | pH | Degradation Efficiency (%) | Reference |

|---|---|---|---|---|---|

| Phenol | Iron(II) salts | H₂O₂ | ~3 | High | fiveable.me |

| Azo-dye Orange II | Fe²⁺ | H₂O₂ | 3 | ~95% COD removal | science.gov |

Photo-Fenton Processes and Radical Generation Pathways

The photo-Fenton process is an enhancement of the conventional Fenton reaction that utilizes ultraviolet (UV) or visible light to increase the rate of pollutant degradation. watermanaustralia.com The primary advantage of introducing light is the significant acceleration of the Fe²⁺ regeneration cycle through the photoreduction of ferric ions, particularly the [Fe(OH)]²⁺ species, which is predominant at acidic pH. watermanaustralia.comfiveable.me

The key photochemical reaction is:

Reaction 4: Photoreduction of Ferric Aquacomplex [Fe(OH)]²⁺ + hν → Fe²⁺ + •OH

The radical generation pathways in the photo-Fenton process are a combination of the classic Fenton reaction (Reaction 1) and the photochemical generation of hydroxyl radicals (Reaction 4). The synergistic effect of these pathways leads to a faster and more complete mineralization of organic pollutants.

The photo-Fenton process, like its dark counterpart, is most effective under acidic conditions (pH 2.8–3.5). fiveable.me The process has been successfully applied to the degradation of a wide range of contaminants, including dyes, pesticides, and pharmaceuticals. The use of iron(II) chloride tetrahydrate as the iron source provides the initial Fe²⁺ to kickstart the catalytic cycle.

Table 3: Comparison of Fenton and Photo-Fenton Processes for Pollutant Degradation

| Process | Pollutant | Catalyst Source | Conditions | Key Advantage | Reference |

|---|---|---|---|---|---|

| Fenton | Reactive Red 2 | Fe²⁺ | Dark, acidic pH | Simplicity | researchgate.net |

| Photo-Fenton | Reactive Red 2 | Fe²⁺ | UV light, acidic pH | Higher degradation rate (99.9% color removal in 10 min) | researchgate.net |

| Photo-Fenton | Rhodamine 6G | Fe³⁺ (from FeCl₃) | UV light, pH 4.5 | High decolorizing degrees | researchgate.net |

Electro-Fenton Applications and Optimization

The Electro-Fenton (EF) process is another advanced oxidation method that integrates electrochemical technology with the Fenton reaction. In this system, the necessary reagents for the Fenton reaction, namely Fe²⁺ and H₂O₂, are generated in situ and continuously.

Hydrogen peroxide is typically produced at the cathode through the two-electron reduction of dissolved oxygen:

Reaction 5: Cathodic Generation of H₂O₂ O₂ + 2H⁺ + 2e⁻ → H₂O₂

The ferrous ions (Fe²⁺) can be continuously supplied to the solution by the electro-dissolution of a sacrificial iron anode:

Reaction 6: Anodic Generation of Fe²⁺ Fe → Fe²⁺ + 2e⁻

Alternatively, an external source of iron, such as iron(II) chloride tetrahydrate, can be added to the electrolyte, and the Fe²⁺ is regenerated at the cathode from the Fe³⁺ produced during the Fenton reaction:

Reaction 7: Cathodic Regeneration of Fe²⁺ Fe³⁺ + e⁻ → Fe²⁺

The in situ generation and regeneration of Fenton's reagents offer several advantages over the conventional process, including better control over the production of hydroxyl radicals, minimization of iron sludge, and the potential to operate at a wider pH range.

Optimization of the electro-Fenton process involves several key parameters:

Applied Current/Potential: This controls the rate of H₂O₂ and Fe²⁺ generation and regeneration.

Cathode Material: The choice of cathode material is crucial for efficient O₂ reduction to H₂O₂. Carbon-based materials like carbon felt are commonly used.

pH: While the EF process can operate at a wider pH range than the classic Fenton reaction, acidic conditions (around pH 3) are still generally optimal for maximizing •OH production.

Iron Concentration: The concentration of the iron catalyst, whether added externally or generated anodically, needs to be optimized to maximize degradation efficiency while minimizing sludge formation.

The electro-Fenton process has proven to be a highly effective method for the mineralization of persistent organic pollutants, including dyes, pharmaceuticals, and pesticides.

Table 4: Operational Parameters in Electro-Fenton Processes

| Parameter | Typical Range/Value | Influence on Process |

|---|---|---|

| pH | 2.5 - 4.0 (Optimal ~3) | Affects iron speciation, H₂O₂ stability, and •OH redox potential. |

| Applied Current | Varies with reactor size | Determines the rate of reagent generation and energy consumption. |

| Fe²⁺ Concentration | 10 - 50 mg/L | Catalyzes H₂O₂ decomposition; excess can scavenge •OH. |

Applications in Materials Science and Engineering

Precursor for Iron Oxide and Hydroxide (B78521) Nanomaterials Synthesis

The synthesis of iron oxide and hydroxide nanoparticles is a significant area of research due to their diverse applications in fields such as magnetic storage, catalysis, and biomedicine. Iron(II) chloride tetrahydrate is a key starting material in many synthesis routes, enabling the production of various phases with tailored characteristics.

Iron(II) chloride tetrahydrate is frequently employed in the co-precipitation synthesis of magnetite (Fe₃O₄) nanoparticles. nih.gov This widely used method involves the chemical precipitation of iron oxides from an aqueous solution containing both ferrous (Fe²⁺) and ferric (Fe³⁺) ions in a controlled stoichiometric ratio. nih.govmdpi.com Typically, FeCl₂·4H₂O is mixed with a ferric salt, such as ferric chloride hexahydrate (FeCl₃·6H₂O), in a 1:2 molar ratio, respectively. sapub.orgchalcogen.rotandfonline.com The addition of a base, like sodium hydroxide (NaOH) or ammonium (B1175870) hydroxide (NH₄OH), raises the pH of the solution, leading to the rapid formation of a black precipitate of magnetite. nih.govsapub.orgmdpi.com

The fundamental chemical reaction for this process can be represented as:

Fe²⁺ + 2Fe³⁺ + 8OH⁻ → Fe₃O₄ + 4H₂O

The resulting magnetite nanoparticles are often superparamagnetic, a property highly desirable for biomedical applications. tandfonline.com Maghemite (γ-Fe₂O₃), another important magnetic iron oxide, can be obtained through the controlled oxidation of the initially formed magnetite nanoparticles. chalcogen.roukm.my This transformation can be achieved by treating the magnetite precipitate with an oxidizing agent or by controlled heating in air. chalcogen.roukm.my The synthesis parameters, including temperature, pH, and the molar ratio of the iron precursors, are critical in determining the phase purity, particle size, and magnetic properties of the final product. mdpi.comtandfonline.com

| Precursors | Method | Key Parameters | Product | Average Particle Size | Reference |

|---|---|---|---|---|---|

| FeCl₂·4H₂O, FeCl₃·6H₂O | Co-precipitation with carob leaf extract and NaOH | Fe²⁺/Fe³⁺ molar ratio of 1/2, 80°C | Magnetite (Fe₃O₄) | 8 nm | sapub.org |

| FeCl₂·4H₂O, FeCl₃·6H₂O | Co-precipitation in NaOH, followed by oxidation with HNO₃ and FeNO₃ | Fe²⁺/Fe³⁺ molar ratio of 1/2, 100°C | Maghemite (γ-Fe₂O₃) | 8.3 nm | chalcogen.ro |

| FeCl₂·4H₂O, FeCl₃·6H₂O | Co-precipitation with NH₄OH | Ar bubbling, 60°C | Magnetite (Fe₃O₄) | 10-20 nm | mdpi.com |

| FeCl₂·4H₂O, FeCl₃·6H₂O | In-situ precipitation with NH₄OH | Fe²⁺/Fe³⁺ molar ratio of 1/2, 60°C, 500 rpm | Magnetite (Fe₃O₄) | Not Specified | tandfonline.com |

While ferric (Fe³⁺) precursors are more commonly used for the direct synthesis of hematite (B75146) (α-Fe₂O₃) and goethite (α-FeOOH), Iron(II) chloride tetrahydrate can be a crucial component in processes leading to these structures. academicjournals.orgunam.mxresearchgate.net Often, the synthesis involves the initial formation of other iron-containing phases which are then transformed into the desired product.

For instance, goethite can be synthesized by the oxidation of Fe(OH)₂ precipitates, which can be formed from FeCl₂·4H₂O. researchgate.net The controlled oxidation of ferrous ions under specific pH and temperature conditions can lead to the formation of different iron oxyhydroxides.

Akaganeite (β-FeOOH) is a specific iron oxyhydroxide that forms in chloride-rich environments. Iron(II) chloride tetrahydrate can serve as a direct precursor for akaganeite. For example, akaganeite nanorods have been synthesized through the hydrolysis of solutions containing both FeCl₃ and FeCl₂. nih.gov Furthermore, akaganeite can be formed through a solid-state transformation from FeCl₂·4H₂O or via the biological oxidation of FeCl₂ solutions by microorganisms like Acidithiobacillus ferrooxidans. scispace.comnih.gov This biogenic process yields spindle-shaped akaganeite nanocrystals approximately 200 nm in length. nih.gov

Hematite, the most stable iron oxide, can be produced by the thermal dehydration (calcination) of goethite or akaganeite precursors that were synthesized using Iron(II) chloride tetrahydrate. google.com Hydrothermal synthesis methods using a mixture of iron chloride and other reagents like urea (B33335) or caffeine (B1668208) can also yield various hematite nanostructures, including hexagonal prisms and cubes. google.comgoogle.com

The physical and chemical properties of nanoparticles are highly dependent on their size, shape, and morphology. When using Iron(II) chloride tetrahydrate as a precursor, these characteristics can be precisely controlled by manipulating the synthesis conditions.

Several factors influence the final nanoparticle morphology:

Precursor Concentration: The concentration of FeCl₂·4H₂O and any co-precursors can affect the nucleation and growth rates of the nanoparticles, thereby influencing their final size. ukm.my

Temperature: Reaction temperature plays a critical role. Higher temperatures can lead to larger, more crystalline particles. mdpi.com

pH: The pH of the reaction medium determines the hydrolysis and precipitation kinetics of iron hydroxides, which is fundamental to the formation of the final oxide structures.

Stirring Rate: The speed of stirring affects the homogeneity of the reaction mixture and can influence particle size and distribution. mdpi.com

Additives: The presence of surfactants, polymers, or other capping agents can direct the growth of nanoparticles, leading to specific shapes such as nanorods, nanocubes, or nanospheres. jchr.org

For example, in the co-precipitation synthesis of magnetite, variations in stirring speed and reaction temperature have been shown to significantly influence the resulting particle size. mdpi.com Similarly, in the synthesis of akaganeite nanorods, the presence of urea and the concentration of FeCl₂ were found to impact the average diameter and length of the nanorods. nih.gov By carefully controlling these parameters, researchers can tailor the properties of the nanomaterials for specific applications.

Fabrication of Thin Films and Coatings

Iron(II) chloride tetrahydrate also finds application as a precursor for creating thin films and coatings with specific functional properties, such as magnetic or corrosion-resistant layers.

Chemical Vapor Deposition (CVD) and Atomic Layer Deposition (ALD) are powerful techniques for depositing highly uniform and conformal thin films. The choice of precursor is critical for these processes, requiring compounds with sufficient volatility and thermal stability. While organometallic compounds are most commonly used as iron precursors for CVD and ALD due to their favorable vapor pressures, research into more cost-effective and simpler precursors is ongoing. strem.comcore.ac.uk

Iron(II) chloride, in its anhydrous form, has been explored as a precursor. However, the tetrahydrate form (FeCl₂·4H₂O) generally has limited direct applicability in conventional CVD/ALD processes due to its low volatility and the presence of water molecules, which can interfere with the deposition chemistry. Development in this area focuses on modifying such simple inorganic salts or designing new precursor delivery systems to make them suitable for vapor deposition techniques.

Electrodeposition is a versatile and scalable method for producing metallic coatings. Iron(II) chloride tetrahydrate is a common component of electrolytic baths for the deposition of iron and iron alloy films. lenr-forum.com The process involves dissolving FeCl₂·4H₂O in a suitable solvent, often water or a non-aqueous solvent like ethylene (B1197577) glycol, to create an electrolyte. lenr-forum.compolimi.it

When an electric potential is applied between two electrodes immersed in the bath, Fe²⁺ ions migrate to the cathode (the substrate to be coated) and are reduced to metallic iron (Fe⁰), forming a film on the substrate surface.

Fe²⁺ + 2e⁻ → Fe(s)

The properties of the electrodeposited iron film, such as its morphology, purity, and magnetic characteristics, can be controlled by adjusting the deposition parameters:

Bath Composition: The concentration of FeCl₂·4H₂O and the presence of additives influence the conductivity of the bath and the quality of the deposit.

Solvent: While aqueous solutions are common, non-aqueous solvents like ethylene glycol can be used to avoid issues like hydrogen evolution and the precipitation of hydroxides, leading to higher purity and more compact, nanostructured films. polimi.it

Applied Potential/Current Density: These parameters control the rate of deposition and significantly affect the film's microstructure and grain size. polimi.it

Temperature and pH: These factors affect the stability of the bath and the properties of the resulting deposit. lenr-forum.com

Recent studies have demonstrated the successful electrodeposition of high-purity, nanostructured iron films from ethylene glycol solutions containing FeCl₂·4H₂O, yielding deposits with good corrosion resistance and magnetic properties. polimi.it

| Electrolyte Composition | Substrate | Deposition Potential | Resulting Film Characteristics | Reference |

|---|---|---|---|---|

| 0.045 M FeCl₂·4H₂O in Ethylene Glycol | Copper | -1.7 V vs Pt | High purity, nanostructured morphology (50-200 nm crystals), good corrosion resistance | polimi.it |

| FeCl₂ in Diglyme and AlCl₃ | Not Specified | Not Specified | Compact and smooth morphology, free from hydrogen gas evolution effects | researcher.liferesearchgate.net |